1,1,1-Trifluoro-3-isopropoxypropan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is an organic compound with the molecular formula C6H11F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon atom, an isopropoxy group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-isopropoxypropan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-isopropoxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-isopropoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-isopropoxypropan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropoxy group contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar structure but lacks the isopropoxy group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of an isopropoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of an isopropoxy group.
Uniqueness
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is unique due to the presence of both trifluoromethyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11F3O2 |
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Molecular Weight |
172.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChI Key |
VBMFZENOXZGREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C(F)(F)F)O |
Origin of Product |
United States |
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